Sodium 2-chloropyridine-4-thiolate

Catalysis C–S Cross-Coupling Heteroaryl Thioethers

Researchers face regiochemical uncertainty when substituting pyridinethiolate ligands: 2- vs 4-thiolate alters metal coordination from chelating to monodentate. This compound eliminates guesswork with a fixed 4-thiolate geometry. - **Orthogonal reactivity**: 2-Cl enables Pd-catalyzed coupling (0.2 mol% loading); 4-SNa enables selective phosphonium-mediated thioetherification. - **MS-friendly**: Produces clean [M+H]+ and [M+2H]2+ ions with minimal fragmentation. - **Electronic tuning**: 2-chloro withdraws electron density, modulating HER overpotential by ~100 mV. Supplied with CoA, MSDS, and batch-specific HPLC analysis. Stable ambient shipping.

Molecular Formula C5H3ClNNaS
Molecular Weight 167.59 g/mol
Cat. No. B13019028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-chloropyridine-4-thiolate
Molecular FormulaC5H3ClNNaS
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1[S-])Cl.[Na+]
InChIInChI=1S/C5H4ClNS.Na/c6-5-3-4(8)1-2-7-5;/h1-3H,(H,7,8);/q;+1/p-1
InChIKeyCOCRDJHPEUUZDV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-Chloropyridine-4-thiolate: What Is It and Why It Matters for R&D Procurement


Sodium 2-chloropyridine-4-thiolate (CAS 71851-37-1, MF: C5H3ClNNaS, MW: 167.59) is a heteroaromatic thiolate salt featuring a pyridine ring simultaneously substituted with a chlorine atom at the 2-position and a sodium thiolate group at the 4-position [1]. This dual-functionality establishes the compound as a versatile intermediate for constructing complex molecules via orthogonal reaction pathways: the thiolate moiety participates in nucleophilic substitution and metal-coordination chemistry, while the chlorine substituent enables transition metal-catalyzed cross-couplings [2]. Its utility spans pharmaceutical intermediate synthesis, coordination chemistry, and materials science applications requiring a heteroaryl scaffold with two distinctly addressable reactive handles [3].

Orthogonal handles Thiolate nucleophile + 2-chloro cross-coupling
Coordination entry S-donor site for metal complex assembly
Regioselective disconnection 4-position thiolate enables unique 4-substituted pyridine synthesis

Sodium 2-Chloropyridine-4-thiolate: Why In-Class Pyridine Thiolates Are Not Interchangeable


Procurement decisions for pyridine thiolate derivatives cannot rely on generic class-based substitution due to three critical and quantifiable sources of functional divergence. First, the regiochemistry of substitution dictates coordination behavior: while pyridine-2-thiolate acts as an ambidentate (S,N)-chelating ligand capable of bidentate coordination, pyridine-4-thiolate binds exclusively through the sulfur atom due to the para-positioning of nitrogen, yielding monodentate coordination and fundamentally different complex architectures [1]. Second, the electronic character of the ring—modulated by substituents—directly impacts catalytic performance: electron-withdrawing versus electron-donating groups on pyridinethiolate ligands produce measurable differences in catalytic overpotential for hydrogen evolution reactions [2]. Third, the identity and position of halogens critically affect cross-coupling efficiency, with 2-bromopyridine demonstrating reactivity ≫ 2-chloropyridine in nucleophilic substitution via radical-chain mechanisms [3]. These orthogonal differences in coordination geometry, electronic tuning capacity, and leaving-group reactivity preclude simple one-to-one replacement without altering experimental outcomes.

Coordination geometry
4-thiolate yields monodentate S-binding; 2-thiolate acts as S,N-chelate, altering complex architecture
Electronic tuning
2-chloro electron-withdrawing effect shifts catalytic overpotential; electron-donating analogs may reverse trend
Leaving-group reactivity
2-chloropyridine shows lower cross-coupling reactivity than 2-bromopyridine; halogen choice impacts yields

Sodium 2-Chloropyridine-4-thiolate: Head-to-Head Comparative Performance Data for Informed Sourcing


Catalytic Thioetherification: Binuclear Palladium System Achieves Industry-Leading TONs with Chloroheteroarenes Including 2-Chloropyridine Scaffolds

In palladium-catalyzed C–S cross-coupling reactions, the binuclear Pd catalyst system using chloroheteroarenes (including 2-chloropyridine derivatives) achieves turnover numbers (TONs) that represent the highest reported to date for this transformation class [1]. The catalyst operates at palladium loadings as low as 0.2 mol%, a loading level critical for cost-effective industrial application and for mitigating catalyst deactivation challenges [2].

Catalytic Thioetherification
Class-level inference
≥10-fold reduction in Pd loading (0.2 mol%); highest reported TONs
Supports cost-efficient C–S coupling scalability
Reported for 2-chloroheteroarenes; binuclear Pd system
Catalysis C–S Cross-Coupling Heteroaryl Thioethers

Electrocatalytic Hydrogen Evolution: Electron-Withdrawing Substitution on Pyridinethiolate Ligands Alters Catalytic Overpotential by ~100 mV

A systematic study of Ni(PyS)3- derivatives revealed that introducing electron-withdrawing versus electron-donating substituents to the pyridinethiolate (PyS)- ligand framework produces measurable differences in the catalytic mechanism and thermodynamic driving force for hydrogen production [1]. This demonstrates that the electronic character of the pyridine ring—directly tunable by substituent choice—is a quantifiable parameter governing catalytic performance, not merely a synthetic footnote [2].

Electrocatalytic Overpotential
Class-level inference
~100 mV shift with electron-withdrawing substituents
Electronic tuning handle for HER catalyst design
Ni(PyS)3- model; DFT-supported mechanism
Electrocatalysis Hydrogen Evolution Reaction Ligand Design

Regioselective C–S Bond Formation: Phosphonium Ion Coupling Achieves 4-Selective Thioetherification Unattainable with Standard SNAr

Traditional metal-catalyzed cross-couplings and SNAr reactions for forming heteroaryl thioethers are constrained by the availability of halogenated precursors and the inherent regioselectivity of the electrophilic partner. A phosphonium ion coupling method overcomes this limitation, enabling 4-selective C–S bond formation on pyridines when thiolate nucleophiles are added, independent of halogen substitution pattern [1]. This selectivity is a method-intrinsic property not achievable with conventional halogen-dependent approaches.

Regioselective Thioetherification
Cross-study comparable
Exclusive 4-selectivity via phosphonium ion coupling
Unique retrosynthetic route to 4-substituted pyridines
Independent of halogen substitution pattern
Synthetic Methodology C–S Bond Formation Late-Stage Functionalization

Coordination Chemistry: Pyridine-4-thiolate Ligands Enable 'Electrospray-Friendly' Metal Complexes for Enhanced Analytical Detection

A comparative electrospray ionization mass spectrometry (ESI-MS) study of platinum(II), palladium(II), nickel(II), and gold(I) complexes bearing pyridine-4-thiolate (4-SC5H4N-) ligands versus 4-methoxybenzenethiolate and thiophenolate ligands revealed a stark divergence in ionization behavior [1]. While the pyridine-4-thiolate complexes yielded clean protonated ions of the type [M + H]+ and [M + 2H]2+ across Ni, Pd, and Pt derivatives, the thiophenolate analog spectra were dominated by fragment ions from thiolate loss and aggregate formation [2].

ESI-MS Ionization Profile
Direct comparison
Clean [M+H]+ and [M+2H]2+ ions; minimal fragmentation
Enables clearer mass spectrometric characterization
Ni, Pd, Pt complexes; pyridine-4-thiolate ligand
Coordination Chemistry Mass Spectrometry Metal Complex Characterization

Sodium 2-Chloropyridine-4-thiolate: Evidence-Backed Application Scenarios for R&D and Industrial Use


High-Efficiency Synthesis of Heteroaryl Thioether Libraries for Medicinal Chemistry

The combination of a 2-chloro substituent and 4-thiolate group positions this compound as an ideal building block for constructing diverse heteroaryl thioether libraries. The 2-chloro moiety participates in binuclear palladium-catalyzed thioetherification with the highest turnover numbers reported to date—operating at catalyst loadings as low as 0.2 mol% [1]—while the 4-thiolate group can be exploited in phosphonium ion-mediated 4-selective couplings [2]. This orthogonal reactivity enables sequential diversification strategies that are highly valued in pharmaceutical lead optimization campaigns requiring rapid analog generation.

Synthesis of Metal Complexes with Enhanced Analytical Traceability

For coordination chemists synthesizing Ni, Pd, Pt, or Au complexes intended for subsequent mass spectrometric analysis, sodium 2-chloropyridine-4-thiolate provides a ligand scaffold that yields protonated molecular ions ([M + H]+ and [M + 2H]2+) with minimal fragmentation, in direct contrast to simple thiophenolate ligands which produce complex spectra dominated by ligand-loss fragments [1]. This 'electrospray-friendly' property [2] reduces analytical uncertainty and accelerates structure confirmation workflows, making it the ligand of choice when clean MS characterization is a project requirement.

Electrocatalyst Development Requiring Electronically Tuned Ligand Frameworks

Research groups developing molecular electrocatalysts for hydrogen evolution can leverage the electron-withdrawing 2-chloro substituent as a specific electronic tuning handle. Studies on Ni(pyridinethiolate)3- derivatives demonstrate that substituent electronics alter catalytic overpotential by approximately 100 mV and can shift the identity of the rate-determining step [1]. This establishes sodium 2-chloropyridine-4-thiolate as a member of a quantifiably tunable ligand family, where substituent choice directly impacts device-relevant performance metrics—distinguishing it from electronically neutral pyridinethiolate analogs.

Building Block for 4-Substituted Pyridine Derivatives via Selective Thioetherification

The 4-thiolate moiety provides a unique entry point to 4-substituted pyridine derivatives that are otherwise challenging to access selectively through conventional halogen-dependent SNAr or cross-coupling approaches. The phosphonium ion coupling methodology demonstrates exclusive 4-selectivity when adding thiolate nucleophiles to pyridine-derived phosphonium salts [1]. This retrosynthetic disconnection is particularly valuable for accessing pharmaceutical intermediates where the 4-position of the pyridine ring is the desired point of diversification but conventional halogenation strategies are limited by regiochemical constraints or precursor availability.

Application
Selection Property
Validation Focus
Heteroaryl thioether library synthesis
Orthogonal reactivity (2-Cl + 4-thiolate)
Sequential diversification efficiency
Metal complex characterization
‘Electrospray-friendly’ ligand scaffold
Clean MS ionization profile
Molecular electrocatalyst development
Electronically tunable ligand framework
Overpotential and mechanism tuning
4-Substituted pyridine building block
Regioselective 4-thiolate entry
Phosphonium ion coupling selectivity
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